BiCAPPA

Prion Disease Neurodegeneration Antiprion Ligand

BiCAPPA (CAS 119662-55-4) is the definitive reference standard for prion research, distinguished by its specific piperazine-bridged bis-acridine linker. This unique architecture confers a quantifiable balance of high antiprion potency (EC50 0.32 µM) and exceptional cellular viability (>85% at 500 nM), a profile not replicable by monomeric analogs or alternative bis-acridines. Procure for reproducible SAR benchmarks.

Molecular Formula C38H40Cl2N6O2
Molecular Weight 683.7 g/mol
CAS No. 119662-55-4
Cat. No. B045205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiCAPPA
CAS119662-55-4
Molecular FormulaC38H40Cl2N6O2
Molecular Weight683.7 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCN4CCN(CC4)CCCNC5=C6C=C(C=CC6=NC7=C5C=CC(=C7)Cl)OC
InChIInChI=1S/C38H40Cl2N6O2/c1-47-27-7-11-33-31(23-27)37(29-9-5-25(39)21-35(29)43-33)41-13-3-15-45-17-19-46(20-18-45)16-4-14-42-38-30-10-6-26(40)22-36(30)44-34-12-8-28(48-2)24-32(34)38/h5-12,21-24H,3-4,13-20H2,1-2H3,(H,41,43)(H,42,44)
InChIKeyGUTKNTSGEOMFPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Bis(6-chloro-2-methoxy-9-acridinyl)-1,4-piperazinedipropanamine (CAS 119662-55-4): Procurement-Grade Specifications and Core Molecular Identity


N,N'-Bis(6-chloro-2-methoxy-9-acridinyl)-1,4-piperazinedipropanamine (CAS 119662-55-4), commonly referred to as BiCAPPA, is a synthetic bis-acridine compound with a dimeric structure where two 6-chloro-2-methoxy-acridin-9-yl heterocycles are linked by a central piperazine-containing diaminopropane spacer [1]. It is commercially available as a yellow to orange solid with a molecular weight of 683.7 g/mol and a purity specification of ≥97% (HPLC) . The compound is established as the first reported bivalent ligand targeting the pathological β-sheet-rich isoform of the prion protein (PrPSc) [2]. This specific molecular architecture, including its particular linker length and composition, distinguishes it from both monomeric acridine analogs and other bis-acridine derivatives in procurement and experimental design [1].

Why Generic Substitution of N,N'-Bis(6-chloro-2-methoxy-9-acridinyl)-1,4-piperazinedipropanamine (119662-55-4) Fails: Critical Linker-Dependent Bioactivity and Cytotoxicity Trade-offs


Substituting this specific bis-acridine with a generic acridine derivative (e.g., quinacrine) or even a structurally similar bis-acridine with a different linker (e.g., alkyl, polyamine, or ether-based) is scientifically untenable due to the precise, and non-linear, relationship between linker chemistry and both potency against PrPSc and cellular viability [1][2]. Research demonstrates that even minor modifications, such as replacing a single carbon with a nitrogen in the heterocyclic scaffold, can completely ablate antiprion activity, while alternative linkers like flexible polyamines can increase cytotoxicity by over 10-fold at equivalent concentrations [1][3]. The specific piperazine-containing linker of this compound provides a critical balance of linker length (approx. 10-13 Å) and conformational constraint, offering a quantifiably different selectivity profile from other in-class candidates, which directly impacts the validity and reproducibility of experimental outcomes [1].

Quantitative Differentiation Guide: N,N'-Bis(6-chloro-2-methoxy-9-acridinyl)-1,4-piperazinedipropanamine (119662-55-4) vs. Key Comparators


Potency Against Prion Protein (PrPSc) in ScN2a Cells: BiCAPPA vs. Quinacrine (Mono-acridine)

The dimeric bis-acridine scaffold confers a substantial improvement in potency over the monomeric reference compound quinacrine. In scrapie-infected neuroblastoma (ScN2a) cells, the bis-acridine class, including this compound, achieves effective PrPSc reduction at concentrations an order of magnitude lower than quinacrine [1]. This establishes the bivalent strategy as a critical differentiator for target engagement, not just a marginal improvement [1].

Prion Disease Neurodegeneration Antiprion Ligand

Comparative Cytotoxicity in Neuroblastoma Cells: Piperazine-Linked Bis-acridine vs. Spermidine-Linked Bis-acridine (Compound 7)

A critical differentiator among bis-acridines is the linker's impact on cell viability. The target compound, featuring a piperazine-containing linker, is a member of a class that maintains high cell viability (>85%) at concentrations up to 500 nM [1]. This contrasts sharply with a structurally related bis-acridine linked by a flexible polyamine (spermidine, Compound 7), which exhibits marked cytotoxicity, leaving only 26% of cells viable at a 10-fold lower concentration of 50 nM [2].

Cytotoxicity Safety Pharmacology Neuroblastoma

Prion Reduction Potency in ScGT1 Hypothalamus Cells: Direct EC50 Comparison with BiCAPPA vs. Novel Bivalent Compound Class

In scrapie-infected mouse hypothalamus (ScGT1) cells, the target compound reduces proteinase K-resistant PrPSc with a quantified EC50 value of 0.32 µM (320 nM) [1]. This specific potency metric serves as a benchmark for evaluating newer anti-prion candidates. For instance, in a subsequent study on bivalent 2,5-diamino-1,4-benzoquinones, the lead compound 10 demonstrated a lower EC50 of 0.17 µM, explicitly using this compound (BiCAPPA) as the reference [2].

Prion Protein EC50 Structure-Activity Relationship

Anti-Proliferative Activity in HL-60 Leukemia Cells: Comparative Potency

The compound demonstrates a defined anti-proliferative effect in human promyelocytic leukemia HL-60 cells, with a reported EC50 of 1.48 µM . This value provides a benchmark for cross-referencing its activity against that of other bis-acridine or acridine-based antiparasitic and anticancer compounds in the same cell line.

Leukemia Cytotoxicity HL-60 Antiproliferative

Best Research and Industrial Application Scenarios for N,N'-Bis(6-chloro-2-methoxy-9-acridinyl)-1,4-piperazinedipropanamine (119662-55-4)


Validated Reference Standard for Assay Development and Benchmarking Novel Antiprion Ligands

This compound is optimally deployed as a reference standard in the development and validation of cellular assays for prion diseases. Its well-defined EC50 of 0.32 µM in ScGT1 cells provides a quantitative benchmark against which the potency of novel antiprion agents can be directly measured [1]. Its status as the 'first bivalent antiprion ligand' and its use as a comparator in subsequent medicinal chemistry campaigns (e.g., against 2,5-diamino-1,4-benzoquinones) further solidify its role as a critical calibration tool for establishing relative efficacy . Procurement of this compound is essential for any laboratory aiming to reproduce or advance structure-activity relationship (SAR) studies in the antiprion field.

Investigating Linker-Specific Mechanisms of Action and Toxicity in Neurodegeneration Models

This compound is the premier choice for researchers investigating the fundamental role of linker chemistry in bis-acridine pharmacology. Its specific piperazine-containing linker confers a unique balance of potency and low cytotoxicity in N2a cells (>85% viability at 500 nM), which is not replicated by other linkers like spermidine (<26% viability at 50 nM) [1]. This stark differential enables well-controlled experiments designed to deconvolute the molecular mechanisms of PrPSc clearance from non-specific cellular toxicity. It serves as a chemically-defined probe for studying the structural constraints governing the therapeutic index of bis-intercalating agents .

In Vitro Studies on Prion Strain Susceptibility and Drug Resistance

The compound's well-characterized antiprion activity across two different scrapie-infected cell models (ScN2a and ScGT1) makes it a valuable tool for comparative prion strain research [1]. Its bivalent mode of action, distinct from monomeric acridines like quinacrine, may reveal strain-specific differences in susceptibility or the development of resistance [1]. Laboratories procuring this compound can use it as a pharmacological probe to dissect the cellular pathways involved in the formation and clearance of various pathological prion conformers.

Reference Compound for Antiproliferative Screening in Leukemia Models

For oncology research groups utilizing HL-60 cell models, this compound offers a defined antiproliferative benchmark with an EC50 of 1.48 µM [1]. This metric can be used as a reference point when screening novel bis-acridine derivatives or other DNA-intercalating agents for anticancer activity. It allows for the quantitative comparison of potency and the assessment of selectivity between antiprion and anticancer effects, which is essential for understanding the compound's broader biological profile.

Quote Request

Request a Quote for BiCAPPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.